Methyl 2-(2-formylphenyl)acetate
Overview
Description
Methyl 2-(2-formylphenyl)acetate (M2FPA) is an organic compound with a molecular formula of C9H10O3. It is a colorless, viscous liquid with a faint, pleasant odor. M2FPA is a versatile molecule that has a wide range of applications in many different fields, from biochemistry to drug development. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for M2FPA.
Scientific Research Applications
1. Crystallography and Molecular Structure
- The compound (E)-Methyl 2-(3-cinnamoylthioureido)acetate exhibits a specific configuration and an intramolecular hydrogen bond that completes a six-membered ring. This study contributes to understanding molecular structures and interactions in crystallography (Hassan, Yamin & Kassim, 2010).
2. Organic Chemistry and Synthesis
- Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is synthesized from 2-bromothiophene using a Grignard reaction. This demonstrates the compound's role in designing organic chemistry experiments and enhancing scientific research and experimental skills (Min, 2015).
- The synthesis of 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, characterized by IR spectroscopy, also reveals insights into molecular conformations and hydrogen bond interactions (Yaman et al., 2019).
3. Applications in Specific Synthesis Processes
- Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate is a major product in a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate. This highlights its role in producing isomeric products (Lee, Ryu & Lee, 2017).
- The Sigmatropic Rearrangement of Ammonium Ylides process synthesizes Methyl 2-formylphenyl acetate, illustrating its application in advanced organic synthesis methods (Kowalkowska & Jończyk, 2011).
4. Electrochemical Studies
- A study on Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate explores its applications in electrochemical processes, an area vital in many industrial and research applications (Balandeh et al., 2017).
5. Potential in Antimicrobial Applications
- Research on a novel compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate, indicates potential antimicrobial activity and the inhibition of penicillin-binding protein. This highlights the compound's relevance in the development of new antimicrobial agents (Murugavel, Velan, Kannan & Bakthadoss, 2016).
properties
IUPAC Name |
methyl 2-(2-formylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYCMAAUZWDACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482020 | |
Record name | methyl 2-(2-formylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-formylphenyl)acetate | |
CAS RN |
63969-83-5 | |
Record name | methyl 2-(2-formylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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